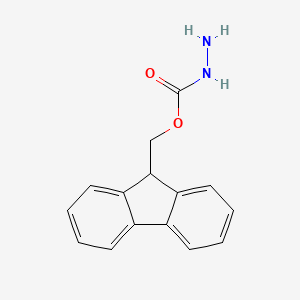

9-Fluorenylmethyl carbazate

Übersicht

Beschreibung

9-Fluorenylmethyl carbazate, also known as 9-FMC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a useful reagent for chemical synthesis, as well as a key component in many biochemical and physiological studies. 9-FMC has been used in the synthesis of many organic molecules, and its unique properties have enabled researchers to explore new pathways in chemical synthesis. In addition, 9-FMC has been used in a variety of biochemical and physiological studies, providing insight into the molecular mechanisms of action in various biological systems.

Wissenschaftliche Forschungsanwendungen

Biotransformation and Metabolite Production

9-Fluorenylmethyl carbazate and its derivatives play a crucial role in versatile pharmacological applications. Research by Waldau et al. (2009) explored the biotransformation of these compounds, particularly focusing on the production of hydroxylated 9H-carbazole metabolites by biphenyl-utilizing bacteria. This study highlights the potential of these bacteria in producing various derivatives of 9H-carbazole, which are important for pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).

Photoluminescent Materials

The synthesis and characterization of blue-light-emitting copolymers, involving this compound derivatives, have been studied by Wong et al. (2005). These copolymers, consisting of 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole, exhibit high glass transition temperatures and unique photoluminescent properties. This research indicates the potential of these copolymers in applications such as light-emitting diodes and other photoluminescent materials (Wong et al., 2005).

Photopolymer Systems

Arimitsu and Ichimura (2004) explored the use of 9-fluorenylmethyl carbamates, including derivatives of this compound, in photopolymer systems. Their study demonstrates the autocatalytic transformation of these carbamates to aliphatic amines, enhancing the photosensitivity of base-sensitive materials. This application is crucial for developing efficient photopolymer systems in various industrial and technological fields (Arimitsu & Ichimura, 2004).

Synthesis of Oxadiazine Insecticides

The research by Xu et al. (2016) details the use of 9-fluorenylmethoxycarbonyl, a derivative of this compound, in the synthesis of oxadiazine insecticides like indoxacarb. This study presents a new approach using 9-fluorenylmethoxycarbonyl as a protecting group, demonstrating its utility in the efficient synthesis of important agricultural chemicals (Xu, Guan, Xu, Gong, & Xu, 2016).

Fluorescent Electrophilic Reagents

Hsien and Chen (2007) investigated the use of 9-Fluorenylmethyl derivatives as fluorescent electrophilic reagents for the functionalization of amino acids. These derivatives are utilized in high-performance liquid chromatography (HPLC) for sensitive and efficient chromatographic determination. This application is particularly important in biochemical research and analytics (Hsien & Chen, 2007).

Wirkmechanismus

- Role : These aliphatic amines act as catalysts for decomposing parent molecules, resulting in an autocatalytic decomposition process .

- This autocatalytic transformation enhances the photosensitivity of base-sensitive materials, such as in photopolymer systems .

- Downstream effects include improved photosensitivity characteristics in the presence of a photobase generator .

- Impact on Bioavailability : Since 9-FMC is not used as a therapeutic drug, its bioavailability is not a critical concern .

- In photopolymer systems, it enhances the crosslinking of polymer chains, improving material properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

9-Fluorenylmethyl carbazate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

9-Fluorenylmethyl carbazate is known for its ability to derivatize progesterone and other 3-keto steroids for HPLC analysis . It interacts with enzymes and proteins involved in steroid metabolism, facilitating the detection and quantification of these biomolecules. The compound forms stable adducts with the target molecules, enhancing their fluorescence properties and enabling sensitive detection.

Cellular Effects

In cellular systems, this compound influences various cellular processes by binding to specific receptors and enzymes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function and cellular responses, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to target biomolecules through hydrazone formation . This interaction can inhibit or activate enzymes, depending on the specific target. The compound’s ability to form stable adducts with biomolecules also allows it to alter gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under refrigerated conditions but may degrade at higher temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments where it is used to label and track biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and cellular processes. At high doses, it may exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential biomarkers.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with target proteins and enzymes. This localization is crucial for its function and effectiveness in biochemical assays.

Eigenschaften

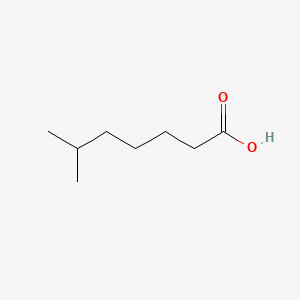

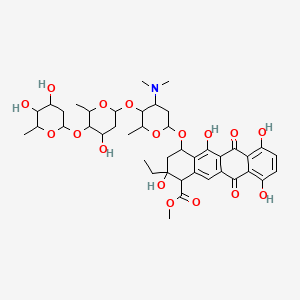

IUPAC Name |

9H-fluoren-9-ylmethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPEUVGHDMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189168 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-51-9 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9-fluorenylmethyl carbazate useful in characterizing saccharidic polymers?

A: this compound (Fmoc) acts as a labeling agent for polymers, facilitating their analysis. [] This is particularly helpful when studying saccharidic polymers synthesized via living cationic polymerization. By attaching Fmoc to the end of these polymers, researchers can employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for detailed characterization. [] This approach helps determine the polymer's molecular weight, distribution, and identify any side reactions that might have occurred during synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

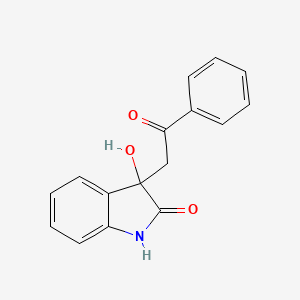

![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)

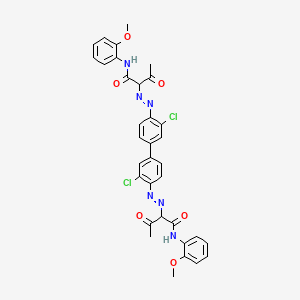

![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)